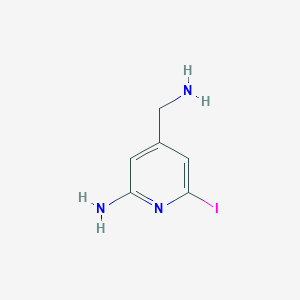

4-(Aminomethyl)-6-iodopyridin-2-amine

CAS No.:

Cat. No.: VC19853434

Molecular Formula: C6H8IN3

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8IN3 |

|---|---|

| Molecular Weight | 249.05 g/mol |

| IUPAC Name | 4-(aminomethyl)-6-iodopyridin-2-amine |

| Standard InChI | InChI=1S/C6H8IN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |

| Standard InChI Key | PNNZEBLNJFPIKN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1N)I)CN |

Introduction

Chemical Identity and Structural Features

Structural Analysis

The pyridine ring’s electron-deficient nature is modulated by the electron-donating aminomethyl (-CHNH) and amino (-NH) groups, which enhance nucleophilic reactivity at the iodine-bearing carbon. The iodine atom, a strong leaving group, facilitates substitution reactions, while the aminomethyl group provides a site for further functionalization. Computational models predict a planar geometry with slight distortions due to steric interactions between substituents .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-(aminomethyl)-6-iodopyridin-2-amine typically proceeds via sequential functionalization of a pyridine precursor. One common route involves:

-

Iodination: Direct iodination of 4-(aminomethyl)pyridin-2-amine using iodine monochloride (ICl) in acetic acid, yielding the 6-iodo derivative.

-

Solvent Selection: Reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to stabilize transition states and enhance yields.

-

Catalysis: Palladium-based catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura cross-coupling reactions, substituting iodine with aryl or alkyl groups .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 6 undergoes facile displacement in SNAr (nucleophilic aromatic substitution) reactions. For example:

-

Amination: Reaction with ammonia or primary amines at elevated temperatures yields 6-amino derivatives .

-

Cross-Coupling: Palladium-catalyzed couplings with boronic acids (Suzuki) or alkynes (Sonogashira) introduce aromatic or alkyne functionalities, respectively .

Electrophilic Aromatic Substitution

The electron-rich amino groups direct electrophiles to positions 3 and 5 of the pyridine ring. Nitration with HNO/HSO produces nitro derivatives, which can be reduced to amines for additional functionalization .

Biological Applications and Mechanistic Insights

Kinase Inhibition

Structural analogs of 4-(aminomethyl)-6-iodopyridin-2-amine demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which regulate cell cycle progression . For instance, compound 78 (a related aminopyridine derivative) exhibits values of 1 nM (CDK4) and 34 nM (CDK6), with selective antiproliferative effects in cancer cell lines like MV4-11 (GI = 23 nM) . Mechanistically, these inhibitors stabilize the inactive conformation of CDK4/6 by occupying the ATP-binding pocket .

Antibacterial and Antifungal Activity

Preliminary studies on aminopyridine derivatives suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC = 32 µg/mL) . The iodine atom may enhance membrane permeability, though exact mechanisms remain under investigation .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Substituent Effects: Introducing bulkier groups (e.g., cyclopentyl) at the aminomethyl position improves CDK4/6 selectivity but reduces cellular permeability .

-

Halogen Impact: Replacement of iodine with bromine or chlorine diminishes kinase inhibitory activity, underscoring iodine’s role in hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume